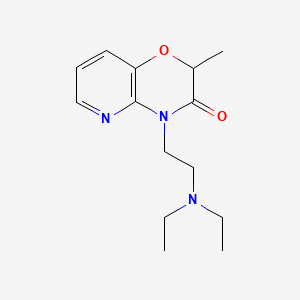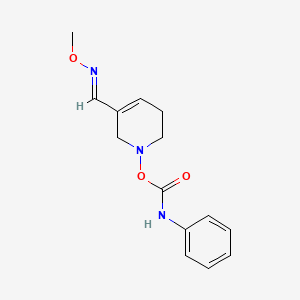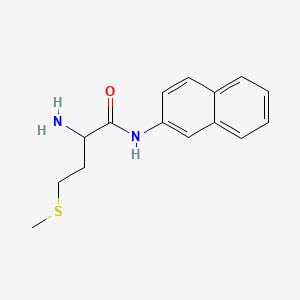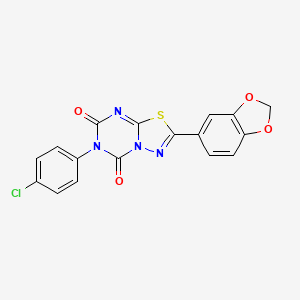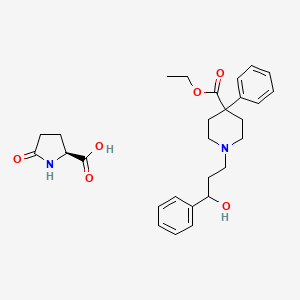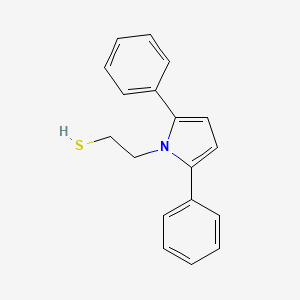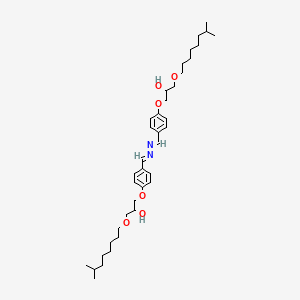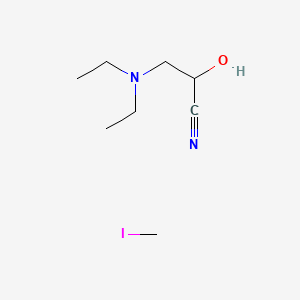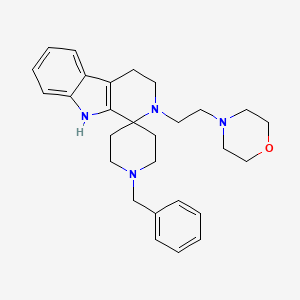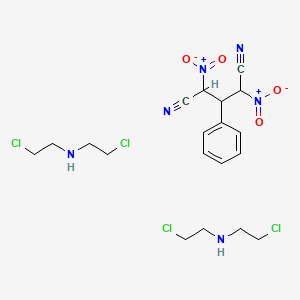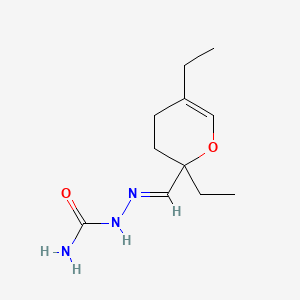
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone is a heterocyclic compound that belongs to the class of pyrans
Vorbereitungsmethoden
The synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone typically involves the reaction of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde with semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the semicarbazone derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Analyse Chemischer Reaktionen
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde semicarbazone can be compared with other similar compounds such as:
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: The parent compound without the semicarbazone group.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: A related compound with different substituents.
2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde: A similar compound with methyl groups instead of ethyl groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
34300-45-3 |
|---|---|
Molekularformel |
C11H19N3O2 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
[(E)-(2,5-diethyl-3,4-dihydropyran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H19N3O2/c1-3-9-5-6-11(4-2,16-7-9)8-13-14-10(12)15/h7-8H,3-6H2,1-2H3,(H3,12,14,15)/b13-8+ |
InChI-Schlüssel |
ROGKAYRWRDBXAF-MDWZMJQESA-N |
Isomerische SMILES |
CCC1=COC(CC1)(CC)/C=N/NC(=O)N |
Kanonische SMILES |
CCC1=COC(CC1)(CC)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


